Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate
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Overview
Description
Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate is a complex organic compound with the molecular formula C18H17NO5S and a molecular weight of 359.4 g/mol . This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of indole derivatives with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group. This is followed by esterification and hydroxylation reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
- 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone
- Indole-3-acetic acid
Uniqueness
Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H17NO5S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[1-(benzenesulfonyl)indol-2-yl]-2-hydroxypropanoate |
InChI |
InChI=1S/C18H17NO5S/c1-18(21,17(20)24-2)16-12-13-8-6-7-11-15(13)19(16)25(22,23)14-9-4-3-5-10-14/h3-12,21H,1-2H3 |
InChI Key |
CBUDUWXJCNABFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)(C(=O)OC)O |
Origin of Product |
United States |
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